molecular formula C20H19N3O4 B4619196 3-(2-(1H-indol-3-yl)ethyl)-6,7-dimethoxyquinazoline-2,4(1H,3H)-dione

3-(2-(1H-indol-3-yl)ethyl)-6,7-dimethoxyquinazoline-2,4(1H,3H)-dione

Cat. No.: B4619196
M. Wt: 365.4 g/mol
InChI Key: VPGVRQMXYOJKSK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(2-(1H-Indol-3-yl)ethyl)-6,7-dimethoxyquinazoline-2,4(1H,3H)-dione is a quinazoline derivative characterized by a bicyclic quinazoline-2,4-dione core substituted with 6,7-dimethoxy groups and a 3-(2-(1H-indol-3-yl)ethyl) side chain. Quinazoline-2,4-diones are nitrogen-containing heterocycles with demonstrated pharmacological relevance, including roles as intermediates for antihypertensive drugs like prazosin and doxazosin . This compound’s synthesis likely follows established protocols for quinazoline derivatives, such as amine-functionalized MCM-41-catalyzed cyclization in aqueous media, though specific steps to introduce the indole-ethyl group remain unexplored in the provided evidence .

Properties

IUPAC Name

3-[2-(1H-indol-3-yl)ethyl]-6,7-dimethoxy-1H-quinazoline-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N3O4/c1-26-17-9-14-16(10-18(17)27-2)22-20(25)23(19(14)24)8-7-12-11-21-15-6-4-3-5-13(12)15/h3-6,9-11,21H,7-8H2,1-2H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPGVRQMXYOJKSK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C(=C1)C(=O)N(C(=O)N2)CCC3=CNC4=CC=CC=C43)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-(1H-indol-3-yl)ethyl)-6,7-dimethoxyquinazoline-2,4(1H,3H)-dione typically involves multi-step organic reactions. One common approach is to start with the preparation of the indole derivative, followed by its coupling with a quinazoline precursor. The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography, and the use of advanced analytical techniques to monitor the reaction progress and product quality.

Chemical Reactions Analysis

Types of Reactions

3-(2-(1H-indol-3-yl)ethyl)-6,7-dimethoxyquinazoline-2,4(1H,3H)-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinazoline N-oxides.

    Reduction: Reduction reactions can lead to the formation of dihydroquinazoline derivatives.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. The reactions are typically carried out under controlled conditions, including specific temperatures, pH levels, and solvent systems.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline N-oxides, while reduction can produce dihydroquinazoline derivatives. Substitution reactions can result in a variety of functionalized quinazoline compounds.

Scientific Research Applications

3-(2-(1H-indol-3-yl)ethyl)-6,7-dimethoxyquinazoline-2,4(1H,3H)-dione has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(2-(1H-indol-3-yl)ethyl)-6,7-dimethoxyquinazoline-2,4(1H,3H)-dione involves its interaction with specific molecular targets and pathways. The indole moiety is known to interact with various enzymes and receptors, potentially modulating their activity. The quinazoline core can also bind to specific proteins, influencing cellular processes such as signal transduction and gene expression.

Comparison with Similar Compounds

Comparison with Similar Compounds

Quinazoline-2,4-dione derivatives exhibit diverse biological activities depending on substituent patterns. Below is a detailed comparison of 3-(2-(1H-indol-3-yl)ethyl)-6,7-dimethoxyquinazoline-2,4(1H,3H)-dione with structurally related compounds:

Structural and Functional Comparisons

Compound Name Key Structural Features Biological Activity Unique Properties
This compound (Target) 6,7-Dimethoxy core; 3-(2-indol-3-yl-ethyl) substituent Not explicitly reported (Potential anticancer/antimicrobial) Indole group enables π-π stacking; methoxy enhances solubility
6,7-Dimethoxyquinazoline-2,4(1H,3H)-dione 6,7-Dimethoxy core; no substituent at position 3 Intermediate for prazosin/doxazosin Simpler structure; high catalytic recyclability in synthesis
3-(4-Chlorophenyl)-6,7-dimethoxyquinazoline-2,4(1H,3H)-dione 6,7-Dimethoxy core; 3-(4-chlorophenyl) substituent Anticancer Chlorophenyl group increases lipophilicity; methoxy maintains solubility
1-Ethyl-6,7-dimethoxy-3-phenylquinazoline-2,4(1H,3H)-dione 6,7-Dimethoxy core; 3-phenyl and 1-ethyl substituents Anti-inflammatory, anticancer Ethyl group enhances nucleophilicity; phenyl enables hydrophobic interactions
3-[2-(3,4-Dihydroisoquinolin-2(1H)-yl)-2-oxoethyl]-6,7-dimethoxyquinazolinone 6,7-Dimethoxy core; isoquinoline-oxoethyl chain at position 3 Not reported Isoquinoline substitution may modulate enzyme inhibition

Key Differences and Implications

Substituent Effects: The indole-ethyl group in the target compound distinguishes it from analogs with phenyl, chlorophenyl, or alkyl substituents. Methoxy Groups: All compared compounds share 6,7-dimethoxy substitutions, which improve aqueous solubility compared to non-methoxy analogs. This feature is critical for drug bioavailability .

Synthetic Accessibility :

  • The target compound’s synthesis may require additional steps to introduce the indole-ethyl group compared to simpler derivatives like 6,7-dimethoxyquinazoline-2,4(1H,3H)-dione, which can be efficiently synthesized using recyclable mesoporous catalysts .

Biological Activity Trends: Anticancer Potential: Compounds with bulky substituents (e.g., chlorophenyl, indole-ethyl) show promise in anticancer research, likely due to enhanced interactions with hydrophobic enzyme pockets . Antimicrobial Activity: Simpler analogs like 3-phenylquinazoline-2,4(1H,3H)-dione exhibit antimicrobial properties, suggesting the target compound may also share this activity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
3-(2-(1H-indol-3-yl)ethyl)-6,7-dimethoxyquinazoline-2,4(1H,3H)-dione
Reactant of Route 2
Reactant of Route 2
3-(2-(1H-indol-3-yl)ethyl)-6,7-dimethoxyquinazoline-2,4(1H,3H)-dione

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.